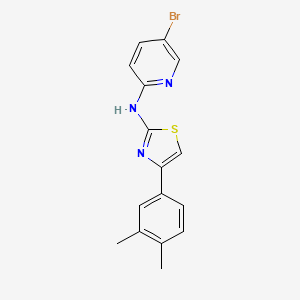

![molecular formula C11H22N2O6 B2685593 Di-tert-butyl [methylenebis(oxy)]biscarbamate CAS No. 847450-65-1](/img/structure/B2685593.png)

Di-tert-butyl [methylenebis(oxy)]biscarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl [methylenebis(oxy)]biscarbamate is a chemical compound with the formula C11H22N2O6 . It is also known as Di-tert-butyl dicarbonate .

Synthesis Analysis

Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . It is commonly referred to as Boc anhydride . This compound is usually purchased rather than synthesized in the lab . It is prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This method is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis

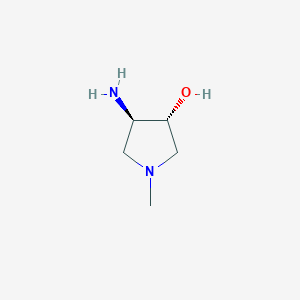

The di-tert-butyl [methylenebis(oxy)]biscarbamate molecule contains a total of 41 atoms. There are 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .Chemical Reactions Analysis

Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .Physical And Chemical Properties Analysis

Di-tert-butyl dicarbonate is a colorless solid or oil . It has a density of 0.95 g/cm³ . Its melting point ranges from 22 to 24 °C , and its boiling point is between 56 to 57 °C at 0.5 mmHg . It is insoluble in water but soluble in most organic solvents .Applications De Recherche Scientifique

- Di-tert-butyl [methylenebis(oxy)]biscarbamate is employed as a derivatization reagent in analytical chemistry. It reacts with primary and secondary amines, forming stable carbamate derivatives. These derivatives enhance the detection and separation of amino compounds in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

- In biopharmaceutical production, this compound serves as a protecting group for amines during peptide synthesis. By temporarily shielding the amino group, it prevents unwanted side reactions and ensures selective coupling of amino acids. This strategy is crucial for creating complex peptides and proteins .

- Di-tert-butyl [methylenebis(oxy)]biscarbamate is used as a corrosion inhibitor and stabilizer in various industrial processes. It protects metal surfaces from degradation caused by aggressive chemicals or environmental factors. Additionally, its stability under harsh conditions makes it valuable for long-term storage of sensitive reagents .

- Researchers explore this compound’s potential in battery electrolytes and electrode materials. Its unique structure may contribute to improved stability, conductivity, and safety in lithium-ion batteries. Investigations focus on optimizing its use as an additive or component in energy storage systems .

- Di-tert-butyl [methylenebis(oxy)]biscarbamate participates in polymerization reactions. It acts as a chain transfer agent, influencing the molecular weight and properties of polymers. Researchers investigate its impact on polymer structure, mechanical strength, and thermal stability .

- Medicinal chemists utilize this compound for protecting amine functionalities during multi-step syntheses. By temporarily capping amino groups, they can selectively modify other parts of a molecule without affecting the amine. This strategy aids in drug development and the creation of bioactive compounds .

Chromatography and Mass Spectrometry

Biopharma Production

Safety and Environmental Control

Advanced Battery Science and Technology

Polymer Chemistry and Material Science

Organic Synthesis and Medicinal Chemistry

Propriétés

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O6/c1-10(2,3)18-8(14)12-16-7-17-13-9(15)19-11(4,5)6/h7H2,1-6H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMCPWCRLOECKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl [methylenebis(oxy)]biscarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)